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Compound of Interest

Compound Name: Caf1-IN-1

Cat. No.: B12365251 Get Quote

Disclaimer: Following a comprehensive review of scientific literature, no specific compound or

molecule designated "Caf1-IN-1" has been identified in published research. Therefore, this

guide will provide a detailed overview of the structural analysis of the Chromatin Assembly

Factor 1 (Caf1) and its well-documented interactions with its natural binding partners, primarily

histones H3-H4 and DNA. The methodologies and data presented are based on studies of

these physiological interactions, as a proxy for the user's interest in the structural biology of

Caf1.

Introduction
Chromatin Assembly Factor 1 (CAF-1) is a crucial histone chaperone responsible for the

deposition of newly synthesized histones H3 and H4 onto DNA, a fundamental process for

maintaining genome integrity and epigenetic information during DNA replication and repair.[1]

[2][3][4] As a heterotrimeric complex, CAF-1's function is intricately linked to its structure and its

dynamic interactions with histones, DNA, and the replication machinery, notably the

Proliferating Cell Nuclear Antigen (PCNA).[1][5][6] Understanding the structural basis of these

interactions is paramount for fields such as oncology and genetics, where dysregulation of

chromatin assembly can lead to disease.

Quantitative Analysis of Caf1 Binding Affinities
The binding of CAF-1 to its partners has been quantitatively characterized using various

biophysical techniques. The following table summarizes key binding affinity data from studies

on yeast and human CAF-1.
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Interacting
Molecules

Organism/Syst
em

Method
Dissociation
Constant (Kd) /
EC50

Reference

SpCAF-1 and 40

bp dsDNA

Schizosaccharo

myces pombe

Microscale

Thermophoresis

(MST)

EC50 = 1.1 ± 0.2

µM
[7]

yCAF-1 and 50

bp DNA

Saccharomyces

cerevisiae

Electrophoretic

Mobility Shift

Assay (EMSA)

Kd = 25.1 ± 3.4

nM
[8]

yKER domain

and 50 bp DNA

Saccharomyces

cerevisiae

Electrophoretic

Mobility Shift

Assay (EMSA)

Kd = 40.5 ± 1.7

nM
[8]

tCac1_HB:Cac2

and H3-H4

Saccharomyces

cerevisiae

Fluorescence

Polarization
Kd ≈ 2 nM [9]

tCAF_Nac and

H3-H4

Saccharomyces

cerevisiae

Fluorescence

Polarization
Kd = 8 nM [9]

SpCAF-1: Schizosaccharomyces pombe CAF-1; yCAF-1: Saccharomyces cerevisiae CAF-1;

yKER: Yeast KER domain; tCac1_HB:Cac2: Truncated Cac1 Histone Binding fragment

complexed with Cac2; tCAF_Nac: Truncated CAF-1 with neutralized acidic region.

Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing structural and

biophysical data. Below are protocols for key experiments used to characterize CAF-1

interactions.

X-ray Crystallography of the Human CAF-1 Core
Complex
This protocol outlines the steps for determining the crystal structure of the human CAF-1 core

complex.

a) Protein Expression and Purification:
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The core complex of human CAF-1, consisting of p150M (middle domain), p60ΔC (C-

terminally truncated), and full-length p48, is co-expressed in insect cells.[2]

The complex is then purified to homogeneity using affinity and size-exclusion

chromatography.[2]

b) Crystallization:

The purified CAF-1 complex is concentrated and subjected to crystallization screening using

the hanging-drop vapor diffusion method.[10][11]

Crystals are grown in a solution typically containing a precipitant like PEG 4000.[10][11]

c) Data Collection and Structure Determination:

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source.[10]

The structure is solved using molecular replacement or experimental phasing methods like

multi-wavelength anomalous diffraction (MAD) if selenomethionine-labeled proteins are

used.[10][11]

The final structure is refined to a high resolution (e.g., 3.48 Å).[12]

Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding

interactions in solution.[13][14][15]

a) Sample Preparation:

The CAF-1 complex and its binding partner (e.g., histones) must be in identical, thoroughly

degassed buffer to minimize heats of dilution.[15]

The pH of the buffer should be carefully matched. TCEP is recommended as a reducing

agent over DTT or β-mercaptoethanol to avoid artifacts.[15]
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Typical starting concentrations are 5-50 µM of CAF-1 in the sample cell and 50-500 µM of

the ligand in the syringe.[15]

b) Experimental Setup:

The reference cell is filled with the matched buffer.[16]

The sample cell is loaded with the CAF-1 solution.

The titration is performed by injecting small aliquots of the ligand into the sample cell while

maintaining a constant temperature.[14]

c) Data Analysis:

The heat released or absorbed after each injection is measured.[14]

The integrated heat data are plotted against the molar ratio of the reactants.

The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd),

stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14]

Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA interactions and can provide information on binding affinity

and specificity.[8]

a) Probe Preparation:

DNA fragments of varying lengths (e.g., 10 to 80 bp) are labeled with a fluorescent dye like

Cy5.[8]

b) Binding Reaction:

A constant amount of the labeled DNA probe (e.g., 2-3 nM) is incubated with increasing

concentrations of the CAF-1 protein or its domains in a suitable binding buffer.[8]

c) Electrophoresis and Imaging:

The reaction mixtures are resolved on a native polyacrylamide gel.
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The gel is imaged using a fluorescence scanner to detect the positions of the free DNA and

the protein-DNA complexes.

d) Data Analysis:

The fraction of bound DNA is quantified and plotted against the protein concentration.

The data are fitted to a suitable binding equation (e.g., the Hill equation) to determine the

dissociation constant (Kd).[8]

Visualizations of CAF-1 Interactions and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
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Caption: Experimental workflow for the structural and biophysical characterization of CAF-1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10335832/
https://www.benchchem.com/product/b12365251?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Replication Fork Histone Chaperone Cascade

PCNA

CAF-1

 recruits

Newly Synthesized DNA Asf1

 transfers H3-H4 to deposits H3-H4 onto

(H3-H4)2 Tetrasome
on DNA

 facilitates formation of

Newly Synthesized
H3-H4 Dimers

 binds

Click to download full resolution via product page

Caption: Simplified signaling pathway of CAF-1 mediated histone deposition at the replication

fork.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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